

An In-depth Technical Guide to Pentadecanenitrile (Homomyristicnitrile)

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Compound of Interest

Compound Name: (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile

CAS No.: 36200-29-0

Cat. No.: B2734425

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pentadecanenitrile, a long-chain aliphatic nitrile. The document delves into its chemical identity, including IUPAC nomenclature and known synonyms, and details its key physicochemical properties. Foundational synthetic methodologies are presented with detailed experimental protocols and mechanistic insights, providing a practical framework for its laboratory preparation. The guide culminates in a discussion of the strategic role of the nitrile pharmacophore in modern drug discovery, using Pentadecanenitrile as a model for the contributions of long-chain aliphatic nitriles to medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development.

Chemical Identity and Nomenclature

Pentadecanenitrile, also known by its common synonym Homomyristicnitrile, is a saturated fatty nitrile with a 15-carbon chain. Establishing a clear and unambiguous identification is the

first step in any rigorous scientific investigation of a chemical entity.

The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC rules for naming nitriles, the "-e" from the parent alkane name is retained and the suffix "-nitrile" is added. Since the nitrile group's carbon is assigned the first position (C1), a locant number is unnecessary.^{[1][2]}

- IUPAC Name: Pentadecanenitrile^{[3][4]}
- CAS Registry Number: 18300-91-9^[5]

The compound is also known by several synonyms in commercial and historical literature, which are crucial to recognize when conducting literature reviews and sourcing materials.

Table 1: Synonyms and Identifiers for Pentadecanenitrile

Identifier Type	Identifier
Synonym	Homomyristicnitrile
Synonym	Pentadecanonitrile ^{[3][6]}
Synonym	Tetradecyl cyanide ^{[3][5][6]}
Synonym	1-Tetradecyl cyanide ^[5]
Synonym	Myristyl Cyanide ^[3]
Molecular Formula	C ₁₅ H ₂₉ N ^[5]
SMILES	CCCCCCCCCCCCCCC#N ^{[3][6]}
InChI Key	KRKQHNVYOWTEQO-UHFFFAOYSA-N ^{[3][5]}

Physicochemical Properties

The physical and chemical properties of Pentadecanenitrile are dictated by its long, hydrophobic alkyl chain and the polar nitrile functional group. These characteristics influence its solubility, reactivity, and potential applications.

Pentadecanenitrile typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[5] Its substantial hydrocarbon character renders it insoluble in water but soluble in common organic solvents such as ethanol, ether, and toluene.[5]

Table 2: Key Physicochemical Data for Pentadecanenitrile

Property	Value	Source
Molecular Weight	223.40 g/mol	[3][7]
Boiling Point	320.00 to 321.00 °C (at 760 mm Hg)	[8]
Melting Point	26.0 °C	
Density	0.825 g/cm ³ (at 25 °C)	[8]
Refractive Index	1.442 (at 20 °C)	[8]
Flash Point	143.65 °C	[7]
LogP (XLogP3-AA)	6.4	[3][7]

Synthesis of Pentadecanenitrile: Methodologies and Protocols

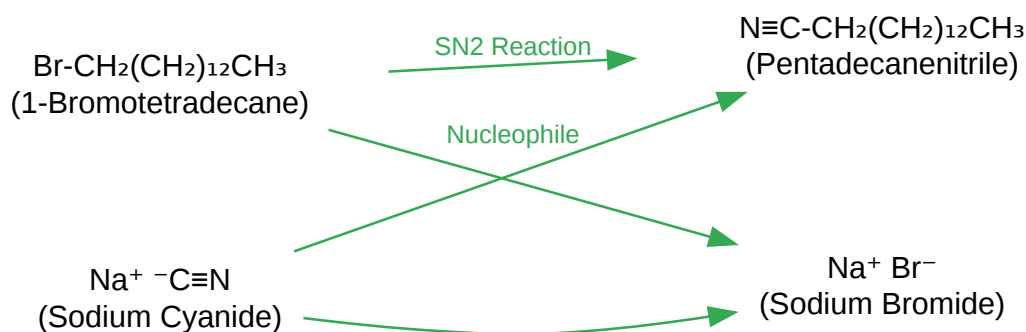
The synthesis of long-chain aliphatic nitriles like Pentadecanenitrile can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two of the most common and effective methods are the nucleophilic substitution of an alkyl halide and the dehydration of a primary amide.

Synthesis via Nucleophilic Substitution (SN2 Reaction)

This is a classic and highly efficient method for nitrile synthesis, involving the reaction of an alkyl halide with an alkali metal cyanide.[9] For Pentadecanenitrile, this involves the reaction of a 14-carbon alkyl halide (e.g., 1-bromotetradecane) with sodium or potassium cyanide.

Causality of Experimental Choices:

- Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single concerted step. [9]
- Solvent: Anhydrous polar aprotic solvents like DMSO or DMF are often preferred to dissolve the cyanide salt and promote the SN2 pathway. However, alcoholic solvents like ethanol can also be used effectively, often under reflux conditions.[6] The use of ethanol without the presence of significant water is crucial to prevent the formation of alcohol byproducts via substitution with hydroxide ions.[6]
- Reactant: 1-Bromotetradecane is a suitable starting material as primary alkyl halides are ideal substrates for SN2 reactions, minimizing competing elimination reactions.[9]



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Caption: SN2 synthesis of Pentadecanenitrile.

Experimental Protocol 1: Synthesis of Pentadecanenitrile from 1-Bromotetradecane

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (5.4 g, 0.11 mol).
- Solvent and Reactant Addition: To the flask, add 100 mL of anhydrous ethanol. Begin stirring to create a suspension. Add 1-bromotetradecane (27.7 g, 0.10 mol) to the stirred suspension.

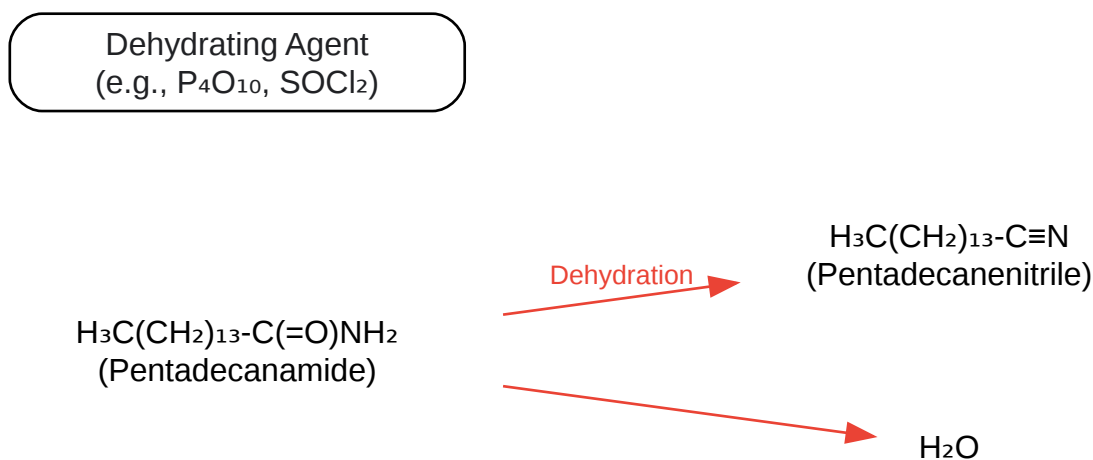
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain vigorous stirring and reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate. Wash the precipitate with a small amount of ethanol.
- **Extraction:** Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude Pentadecanenitrile. Further purification can be achieved by vacuum distillation.

Synthesis via Dehydration of a Primary Amide

This method involves the removal of a water molecule from a primary amide, in this case, Pentadecanamide, to form the corresponding nitrile. This is a powerful transformation, often employing strong dehydrating agents.

Causality of Experimental Choices:

- **Mechanism:** The mechanism involves the activation of the amide's carbonyl oxygen by the dehydrating agent (e.g., P_4O_{10} , SOCl_2 , POCl_3), converting it into a good leaving group. Subsequent elimination steps, often base-assisted, lead to the formation of the carbon-nitrogen triple bond.
- **Reagent:** Phosphorus(V) oxide (P_4O_{10}) is a classic and highly effective, albeit aggressive, dehydrating agent for this transformation.^[6] Other modern reagents like thionyl chloride (SOCl_2), oxalyl chloride, or phosphorus oxychloride (POCl_3) can also be used, often under milder conditions.
- **Starting Material:** The required starting material, Pentadecanamide, can be readily prepared from the corresponding carboxylic acid (pentadecanoic acid) or its acyl chloride.



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Caption: Dehydration synthesis of Pentadecanenitrile.

Experimental Protocol 2: Synthesis of Pentadecanenitrile from Pentadecanamide

- Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix Pentadecanamide (12.1 g, 0.05 mol) with phosphorus(V) oxide (P₄O₁₀) (7.1 g, 0.05 mol).
- Reaction Execution: Equip the flask for simple distillation with a heating mantle. Heat the solid mixture gently under reduced pressure. The product, Pentadecanenitrile, will distill as it is formed.
- Collection: Collect the liquid distillate, which is the crude Pentadecanenitrile.
- Purification: The collected product can be further purified by redistillation under high vacuum to afford the pure nitrile.

Role and Application in Drug Development

While no marketed drugs currently contain the Pentadecanenitrile moiety specifically, its structure as a long-chain aliphatic nitrile makes it a relevant case study for understanding the role of this functional group in medicinal chemistry. The nitrile group is a valuable pharmacophore, and its incorporation into drug candidates can significantly enhance their pharmacological profiles.^[10]

The Nitrile Group as a Strategic Pharmacophore

The cyano group ($-C\equiv N$) is not merely a passive component of a molecule; it actively influences a compound's properties in several ways beneficial for drug design:

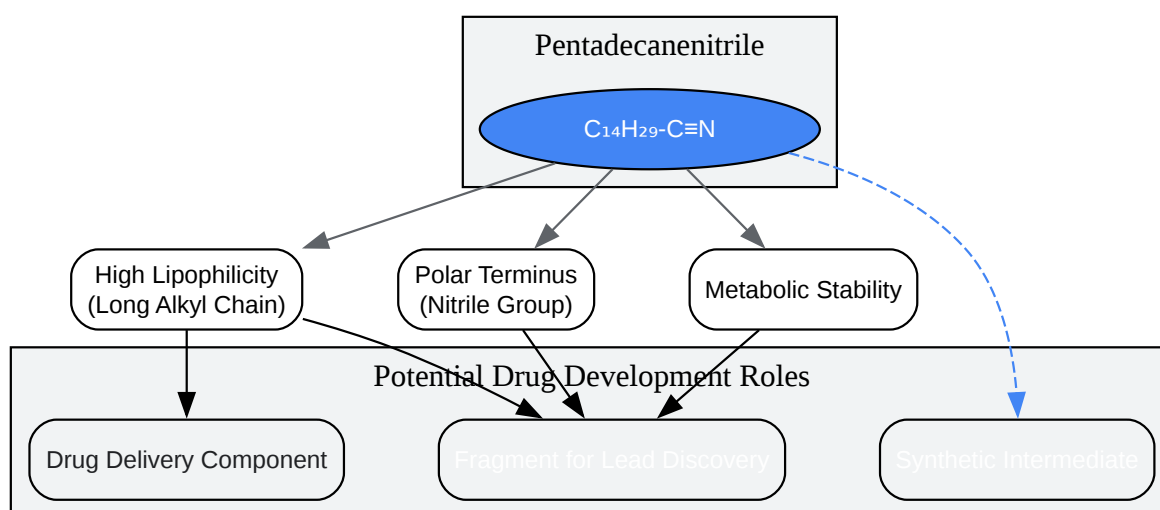
- **Metabolic Stability:** The nitrile group is generally robust and resistant to metabolic degradation.^[11] Unlike esters or amides, it is not readily hydrolyzed. For aliphatic nitriles like Pentadecanenitrile, metabolic oxidation at the α -carbon can be a concern, potentially leading to cyanide release. However, its long alkyl chain may favor metabolism at other positions. This overall stability can lead to an extended plasma half-life of a drug.^[2]
- **Improved Pharmacokinetics:** The polar nature of the nitrile group can increase the aqueous solubility of a parent molecule, which can improve bioavailability.^{[1][2]} The introduction of a nitrile can modulate a molecule's lipophilicity (LogP), a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- **Enhanced Target Binding:** The linear geometry of the nitrile group allows it to act as a probe for narrow, deep cavities within a protein's binding site.^[1] Its strong dipole moment enables it to participate in favorable polar interactions and act as a hydrogen bond acceptor.^[11] It is often used as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom, helping to fine-tune binding affinity and selectivity.^{[2][11]}
- **Covalent Inhibition:** In certain contexts, the electrophilic carbon of the nitrile can act as a "warhead" to form a reversible or irreversible covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site. This strategy has been successfully employed in the development of highly potent and selective inhibitors.^[10]

Potential Applications of Pentadecanenitrile

Given its structure, Pentadecanenitrile can be envisioned in several roles within the drug development landscape:

- **Synthetic Intermediate:** Its primary role is as a versatile chemical intermediate. The nitrile group can be readily converted into other valuable functional groups:

- Reduction to a primary amine (Pentadecylamine), a common functional group in bioactive molecules.
- Hydrolysis to a carboxylic acid (Pentadecanoic acid), another key functional group in pharmaceuticals.
- Reaction with Grignard reagents to form ketones.
- Component of Drug Delivery Systems: The long, lipophilic chain of Pentadecanenitrile makes it structurally similar to fatty acids and lipids. This suggests potential applications in the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, where it could serve as a lipid matrix component or a precursor for synthesizing more complex lipids.
- Fragment for Lead Discovery: In fragment-based drug discovery, the long alkyl chain could serve as a lipophilic tail to probe hydrophobic pockets in a target protein, while the nitrile group provides a vector for polar interactions and a handle for further chemical elaboration.



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Caption: Logic diagram of Pentadecanenitrile's potential roles.

Conclusion

Pentadecanenitrile (Homomyristicnitrile) is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, such as nucleophilic substitution and amide dehydration. While not currently a component of any marketed drug, its structure as a long-chain aliphatic nitrile provides a valuable model for understanding the strategic importance of the nitrile pharmacophore in drug design. The unique combination of a lipophilic chain and a metabolically stable, polar functional group highlights its potential as a versatile synthetic intermediate and a useful fragment in the discovery and development of new therapeutic agents. This guide serves as a foundational resource for scientists looking to synthesize or strategically employ this and related long-chain nitriles in their research endeavors.

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